N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves the condensation of 2,5-dimethoxyaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
N-(3-((2,5-dimethoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of the thiophene-2-sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H18N4O4S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-13-9-10-17(28-2)16(12-13)23-19-20(22-15-7-4-3-6-14(15)21-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
QJPSVXJWNBMFKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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